1-(4-Isopropoxyphenyl)pyrrolidin-2-one
Description
Contextualization within the Pyrrolidinone Chemical Class
The pyrrolidinone moiety, a five-membered lactam, is a cornerstone of numerous biologically active compounds. nih.gov This scaffold is a saturated version of the pyrrole ring and is recognized for its favorable physicochemical properties, including metabolic stability and the ability to form hydrogen bonds. unipa.it The nitrogen atom within the ring provides a key point for substitution, allowing for the systematic modification of the molecule's properties.
The versatility of the pyrrolidinone ring allows it to serve as a scaffold for a wide array of derivatives with diverse pharmacological activities. unipa.it These activities span from antimicrobial and antiviral to anticancer and anti-inflammatory effects. google.com The structural rigidity and three-dimensional nature of the pyrrolidinone ring enable it to effectively present substituents in specific spatial orientations for optimal interaction with biological targets. unipa.it
Historical Development and Emerging Significance of Pyrrolidinone Derivatives in Drug Discovery
The journey of pyrrolidinone derivatives in drug discovery has been marked by several notable successes. A prominent early example is Piracetam, a nootropic agent that features the 2-pyrrolidinone (B116388) core. This discovery spurred further investigation into the cognitive-enhancing properties of related compounds. Over the decades, the pyrrolidinone scaffold has been incorporated into a variety of approved drugs and clinical candidates.
The significance of this chemical class continues to grow as new biological targets are identified. Researchers are increasingly leveraging the pyrrolidinone core to design inhibitors of enzymes, modulators of receptors, and agents that interfere with protein-protein interactions. acs.org The ability to readily synthesize a diverse library of pyrrolidinone derivatives makes it an attractive platform for high-throughput screening and lead optimization in drug discovery programs.
Recent research has highlighted the potential of pyrrolidinone derivatives in areas such as oncology, neurodegenerative diseases, and infectious diseases. For instance, some derivatives have shown promise as inhibitors of histone deacetylases (HDACs), while others have demonstrated potent antiviral activity. The ongoing exploration of this chemical space is expected to yield novel therapeutic agents with significant clinical impact.
Overview of Structural Features and Their Pharmacological Implications
The pharmacological profile of 1-(4-Isopropoxyphenyl)pyrrolidin-2-one is intrinsically linked to its molecular architecture. The key structural components are the pyrrolidin-2-one ring and the N-linked 4-isopropoxyphenyl group.
The 4-isopropoxyphenyl group at the N1 position significantly influences the compound's lipophilicity and potential for specific intermolecular interactions. The isopropoxy moiety, a bulky and lipophilic group, can enhance binding to hydrophobic pockets within a target protein. The phenyl ring can engage in π-stacking interactions, while the ether linkage provides some conformational flexibility.
Structure-activity relationship (SAR) studies on related pyrrolidinone-containing compounds have demonstrated that modifications to the N-aryl substituent can dramatically alter biological activity. For example, in a series of 2-arylpyrrolidine analogs, compounds with benzyloxyphenyl groups were found to be more potent in their anti-HIV activity. nih.gov While direct pharmacological data for this compound is not extensively available in public literature, the structural motifs suggest potential for CNS activity, anti-inflammatory effects, or as an inhibitor of various enzymes. The synthesis of related N-arylpyrrolidinones has been described, often involving the reaction of a corresponding aniline with a lactone or a cyclization reaction. mdpi.com
| Feature | Description | Potential Pharmacological Implication |
| Pyrrolidin-2-one Core | A five-membered lactam ring. | Provides a rigid scaffold, metabolic stability, and a hydrogen bond acceptor (carbonyl group). |
| N-Aryl Substitution | The nitrogen atom is substituted with a phenyl ring. | Influences overall lipophilicity and allows for π-stacking interactions with biological targets. |
| Isopropoxy Group | A bulky, lipophilic group at the para position of the phenyl ring. | Can enhance binding to hydrophobic pockets of target proteins and influence pharmacokinetic properties. |
| Ether Linkage | Connects the isopropyl group to the phenyl ring. | Provides some rotational freedom, potentially allowing for optimal orientation within a binding site. |
Structure
3D Structure
Properties
IUPAC Name |
1-(4-propan-2-yloxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10(2)16-12-7-5-11(6-8-12)14-9-3-4-13(14)15/h5-8,10H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWOHTRRZLRVCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)N2CCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
De Novo Synthetic Approaches to the Pyrrolidin-2-one Core
The construction of the N-aryl pyrrolidin-2-one skeleton can be achieved through various strategies, ranging from classical cyclization reactions to more advanced catalytic protocols. A common and direct method involves the lactamization between γ-aminobutyric acid (GABA) or its derivatives (such as γ-butyrolactone) and an appropriate aniline, in this case, 4-isopropoxyaniline. While this represents a fundamental approach, modern organic synthesis has developed more sophisticated methods that offer greater control over substitution patterns and stereochemistry.
Development of Regioselective and Stereoselective Synthesis Strategies
The synthesis of substituted pyrrolidin-2-ones, particularly those with chiral centers, necessitates the use of regioselective and stereoselective methods. For N-aryl γ-lactams, strategies often begin with acyclic precursors where stereocenters are installed prior to cyclization. One such approach involves the asymmetric synthesis of γ-amino acids, which can then be cyclized to form the chiral lactam.
Biocatalytic strategies have also emerged for the stereoselective synthesis of chiral cyclic amines, which are precursors to lactams. For instance, transaminases can be employed for the asymmetric synthesis of 2-substituted chiral pyrrolidines from commercially available ω-chloroketones, achieving high enantiomeric excesses. acs.orgresearchgate.net These chiral amines can then be converted to their corresponding lactams.
Utilization of Cycloaddition Reactions and Cascade Cyclizations
[3+2] Cycloaddition reactions are a powerful tool for the construction of five-membered rings like the pyrrolidine (B122466) core. These reactions often involve the reaction of an activated alkene with a three-atom component, such as an azomethine ylide, to directly generate a substituted pyrrolidine ring system. mdpi.com The resulting pyrrolidine can then be oxidized to the corresponding pyrrolidin-2-one.
Cascade reactions, which involve multiple bond-forming events in a single operation, offer an efficient route to complex pyrrolidin-2-one structures. Visible-light mediated radical addition/cyclization sequences have been developed for the one-pot synthesis of N-aryl γ-lactams from simple starting materials like N-aryl glycines and acrylic acid derivatives. researchgate.net This transition-metal-free approach proceeds at room temperature and allows for the synthesis of a diverse array of substituted N-aryl lactams. researchgate.net
Application of Lewis Acid-Catalyzed Ring Opening and Lactamization Protocols
Lewis acid catalysis plays a significant role in modern synthetic strategies for pyrrolidin-2-ones. One notable method involves the Lewis acid-catalyzed ring-opening of donor-acceptor (DA) cyclopropanes with primary amines, such as anilines. mdpi.comnih.gov This reaction forms a γ-amino ester intermediate, which then undergoes in situ lactamization and dealkoxycarbonylation to yield 1,5-substituted pyrrolidin-2-ones. mdpi.comnih.gov This protocol is versatile, accommodating a wide range of substituted anilines and functionalized cyclopropanes. nih.gov The choice of Lewis acid can be critical for reaction efficiency, with various catalysts being explored for this transformation.
| Lewis Acid Catalyst | Typical Substrates | Key Outcome/Observation |
|---|---|---|
| Ni(ClO4)2·6H2O | 2-Aryl-cyclopropane-1,1-diesters and substituted anilines | Effectively promotes the initial ring-opening to form the γ-amino ester intermediate. |
| Y(OTf)3 | DA cyclopropanes and anilines | Effective initiator for the ring-opening step, particularly with unstable substrates. mdpi.com |
| Sc(OTf)3 | DA cyclopropanes and anilines | Screened as a potential catalyst for the ring-opening reaction. |
| TfOH (Brønsted acid) | DA cyclopropanes and anilines | Found to be ineffective, likely due to neutralization by the amine substrate. mdpi.com |
Functionalization and Derivatization of the 1-(4-Isopropoxyphenyl)pyrrolidin-2-one Scaffold
Once the core structure of this compound is synthesized, its scaffold can be further modified to explore the chemical space and generate a library of related compounds. These modifications can be targeted at the pyrrolidin-2-one ring or the peripheral 4-isopropoxyphenyl moiety.
Modifications at the Pyrrolidin-2-one Ring System (e.g., N-substitution, C-substitution)
The pyrrolidin-2-one ring offers several positions for functionalization. While the N-1 position is already substituted with the 4-isopropoxyphenyl group, the carbon atoms of the lactam ring (positions C3, C4, and C5) are prime targets for substitution.
Alpha-functionalization (at the C3 or C5 position) of N-aryl pyrrolidines is a common strategy to introduce molecular diversity. Redox-neutral methods using a quinone monoacetal as an oxidizing agent have been developed for the direct α-arylation of pyrrolidines. rsc.orgrsc.org This approach generates an iminium ion intermediate that is subsequently trapped by an aromatic nucleophile. rsc.org Such a strategy could potentially be adapted for the C5-arylation of the this compound system.
Furthermore, γ-alkylation of related heterocyclic systems has been reported, suggesting that the C4 position could also be a site for introducing substituents. researchgate.net The synthesis of polysubstituted pyrrolidin-2-ones is often achieved through multi-component reactions that build the substituted ring system from the ground up, incorporating functionality at various positions simultaneously. beilstein-journals.org
| Position | Type of Modification | General Method/Reagents | Potential Outcome |
|---|---|---|---|
| C5 (α to Nitrogen) | Arylation | Redox-neutral C-H functionalization (e.g., with quinone monoacetals and aryl nucleophiles) rsc.orgrsc.org | 5-Aryl-1-(4-isopropoxyphenyl)pyrrolidin-2-one |
| C3 (α to Carbonyl) | Alkylation/Arylation | Enolate chemistry; deprotonation with a strong base followed by reaction with an electrophile (e.g., alkyl or aryl halide) | 3-Substituted-1-(4-isopropoxyphenyl)pyrrolidin-2-one |
| C4 | Alkylation | Multi-step synthesis starting from functionalized precursors or γ-alkylation protocols researchgate.net | 4-Alkyl-1-(4-isopropoxyphenyl)pyrrolidin-2-one |
Chemical Space Exploration around the 4-Isopropoxyphenyl Moiety
The 4-isopropoxyphenyl group offers additional avenues for derivatization. Standard transformations of aromatic systems can be applied to modify this part of the molecule.
One key strategy involves the modification of the isopropoxy group itself. Cleavage of the ether bond, for example using a Lewis acid like BBr₃, would yield the corresponding phenol, 1-(4-hydroxyphenyl)pyrrolidin-2-one. This phenolic intermediate is highly valuable as it can be re-alkylated with a wide variety of alkyl halides to generate a library of ether derivatives, thus exploring the impact of different alkoxy groups on the molecule's properties.
Additionally, the aromatic ring is susceptible to electrophilic aromatic substitution. Depending on the reaction conditions, electrophiles could be directed to the positions ortho to the isopropoxy group. Potential modifications include nitration, halogenation, or Friedel-Crafts acylation, further expanding the chemical diversity of the scaffold. The modification of phenyl groups is a common strategy in medicinal chemistry to fine-tune a compound's pharmacological and pharmacokinetic properties. nih.gov
Introduction of Diverse Functional Groups (e.g., Amides, Carbonitriles, Carboxamides)
The pyrrolidin-2-one ring is a versatile scaffold that allows for the introduction of various functional groups, enhancing its chemical diversity. Key transformations focus on the derivatization of the 2-position of the pyrrolidine ring, typically starting from a carboxylic acid precursor.
Carboxamides: The synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide (B126068) derivatives is a well-established method for introducing amide functionality. rroij.comresearchgate.net This process generally begins with the conversion of a pyrrolidine-2-carboxylic acid intermediate into a more reactive pyrrolidine-2-carbonyl chloride. rroij.com This is often achieved using reagents like phosphorus pentachloride (PCl5) in acetyl chloride. rroij.com The resulting acid chloride is then reacted with a variety of substituted primary or secondary amines in a suitable solvent, such as acetone, to yield the desired carboxamide derivative. rroij.comresearchgate.net This two-step approach is highly versatile, allowing for the creation of a large library of compounds by varying the amine component.
Carbonitriles: The carbonitrile group can be introduced onto the pyrrolidine ring, typically by dehydration of a primary amide (carboxamide). The synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate for certain pharmaceutical agents, exemplifies this process. beilstein-journals.org The synthesis starts with the corresponding amide, (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide, which is then treated with a strong dehydrating agent. beilstein-journals.org Reagents such as trifluoroacetic anhydride (B1165640) or thionyl chloride in a solvent like tetrahydrofuran (B95107) (THF) are effective for this transformation, converting the -C(=O)NH2 group directly into the -C≡N group. beilstein-journals.orggoogle.com This method provides a direct route to 2-cyanopyrrolidine derivatives from their amide precursors.
The following table summarizes representative methods for the introduction of carboxamide and carbonitrile functional groups onto the pyrrolidin-2-one scaffold.
Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pyrrolidinone derivatives to minimize environmental impact, reduce waste, and improve safety. vjol.info.vnresearchgate.net Key strategies include the use of multicomponent reactions (MCRs), environmentally benign solvents, green catalysts, and alternative energy sources. researchgate.netrsc.orgrsc.org
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials. vjol.info.vnbeilstein-journals.org This approach offers significant advantages, including high atom economy, reduced number of purification steps, and lower solvent and energy consumption compared to traditional multi-step syntheses. researchgate.net The synthesis of substituted 3-pyrrolin-2-ones via a one-pot reaction between anilines, aldehydes, and diethyl acetylenedicarboxylate (B1228247) is a prime example of an MCR used to build the core pyrrolidinone structure. vjol.info.vnrsc.org
Green Solvents and Additives: The choice of solvent is critical in green chemistry. Traditional volatile organic compounds (VOCs) are often replaced with more environmentally friendly alternatives. Ethanol is frequently used as a green solvent for the synthesis of 2-pyrrolidinone (B116388) derivatives. vjol.info.vn Furthermore, the use of benign and biodegradable additives or catalysts is preferred. Citric acid, for instance, has been successfully employed as a green additive to efficiently catalyze the synthesis of 3-pyrrolin-2-ones, avoiding the need for harmful organic reagents. rsc.orgrsc.org
Ultrasound Irradiation: The use of alternative energy sources like ultrasound can significantly enhance reaction efficiency. Ultrasound-promoted synthesis of pyrrolidinone derivatives has been shown to lead to shorter reaction times, cleaner reaction profiles, and excellent yields. rsc.orgrsc.org This technique provides the necessary activation energy for the reaction through acoustic cavitation, often at lower ambient temperatures than conventional heating, thus saving energy. rsc.org
The table below highlights examples of green chemistry approaches applied to the synthesis of pyrrolidinone structures.
Exploration of Biological Activities and Pharmacological Profiles
Enzyme Modulation and Inhibition
Inhibition of Proteases and Kinases
Currently, there is a lack of specific published research investigating the inhibitory activity of 1-(4-Isopropoxyphenyl)pyrrolidin-2-one against proteases and kinases. While these enzyme families are critical targets in drug discovery, studies have not yet focused on this particular compound's potential effects nih.govnih.govmdpi.com.
Targeting Phosphodiesterases (e.g., PDE4D Isoforms)
The pyrrolidin-2-one chemical scaffold is a well-established pharmacophore for the inhibition of phosphodiesterase 4 (PDE4), an enzyme family that degrades the second messenger cyclic adenosine (B11128) monophosphate (cAMP) nih.gov. Elevated cAMP levels are associated with anti-inflammatory and procognitive effects nih.gov. The PDE4 family is composed of four subtypes (A, B, C, and D), with PDE4D being particularly implicated in cognitive processes nih.govnih.gov.
Compounds structurally similar to this compound have been extensively studied as PDE4 inhibitors. The prototypical inhibitor from this class is Rolipram, which shares the core pyrrolidin-2-one structure. Rolipram is a selective PDE4 inhibitor, and its pharmacological profile provides insight into the potential activity of related compounds nih.gov. Inhibition of the PDE4D isoform is believed to be crucial for the cognitive-enhancing effects observed with this class of inhibitors, while inhibition of other isoforms may be linked to different therapeutic outcomes or side effects nih.gov.
Research has demonstrated that selective inhibition of PDE4D can lead to improved memory in preclinical models, suggesting its role as a therapeutic target for cognitive decline nih.gov. The activity of various pyrrolidin-2-one derivatives against PDE4 isoforms is often quantified by their half-maximal inhibitory concentration (IC50) values.
| Compound | Target | IC50 (µM) |
|---|---|---|
| Rolipram | PDE4D | 0.24 |
| LASSBio-448 | PDE4D | 26.5 |
This table presents IC50 values for representative PDE4D inhibitors with a core structure related to this compound. Data derived from a broader review of PDE4D inhibitors nih.gov.
Histone Deacetylase (HDAC) Inhibition
There is no direct evidence in the reviewed scientific literature to suggest that this compound functions as an inhibitor of histone deacetylases (HDACs). While some pyrrolidine (B122466) derivatives have been explored as HDAC inhibitors, they typically possess different structural features, such as a zinc-binding group, which are absent in the query compound nih.govnih.gov. The development of HDAC inhibitors is a significant area of research, but current efforts have not implicated this specific chemical structure mdpi.commdpi.com.
Receptor Ligand Interactions
G-Protein Coupled Receptor (GPCR) Binding (e.g., Serotonin (B10506) Receptors)
The current body of scientific literature lacks specific data on the binding affinity of this compound for any G-Protein Coupled Receptors (GPCRs), including serotonin receptors. While many ligands for serotonin receptors have been identified, this particular compound has not been highlighted as a significant binder in receptor screening studies researchgate.netresearchgate.netnih.govacnp.org.
Calreticulin (CALR) Ligand Activity
Calreticulin is a multifunctional chaperone protein primarily located in the endoplasmic reticulum (ER), where it plays a crucial role in glycoprotein (B1211001) folding and calcium homeostasis. nih.gov It functions as a lectin-like chaperone, recognizing and binding to N-glycosylated polypeptides, a process essential for proper protein quality control. nih.gov While Calreticulin's role in cellular functions is well-documented, current research has not established a direct ligand activity or interaction between Calreticulin and the specific compound this compound.
Anti-Proliferative and Apoptosis-Inducing Activities in Neoplastic Cells
The potential for chemical compounds to inhibit the growth of cancer cells and induce programmed cell death (apoptosis) is a significant area of pharmacological research.
Targeting Specific Cancer Cell Lines (e.g., Triple-Negative Breast Cancer, Acute Myeloid Leukemia)
Investigations into the anti-proliferative effects of various chemical agents are ongoing across numerous cancer types. Triple-negative breast cancer (TNBC) is known for its aggressive nature and lack of targeted therapies. nih.gov Similarly, acute myeloid leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells. mdpi.com However, specific studies detailing the anti-proliferative or apoptosis-inducing activities of this compound against triple-negative breast cancer or acute myeloid leukemia cell lines are not available in the current body of scientific literature. Research in these areas has focused on other classes of compounds. nih.govmdpi.com
Mechanisms of Cell Death Induction (e.g., Calcium Overload, Apoptosis Signaling Pathways)
Cell death can be initiated through various intricate signaling pathways. A significant mechanism involves the disruption of intracellular calcium (Ca²⁺) homeostasis. nih.gov An overload of cytosolic Ca²⁺ can trigger mitochondrial Ca²⁺ uptake, leading to mitochondrial swelling, the opening of permeability transition pores, and the release of pro-apoptotic factors like cytochrome c. nih.gov This initiates a caspase cascade, a series of enzymatic activations that culminate in apoptosis. mdpi.com The endoplasmic reticulum also plays a key role; ER stress can lead to the release of stored Ca²⁺, activating specific caspases and contributing to the apoptotic process. nih.gov While these pathways are fundamental to apoptosis, the specific mechanisms by which this compound might induce such effects have not been elucidated in published research.
Neurobiological and CNS-Related Activities
Compounds that can modulate central nervous system (CNS) activity are of great interest for their therapeutic potential in neurological disorders.
Neuroprotective Effects
Neuroprotection involves mechanisms that defend neurons from injury or degeneration. Research has shown that the broader class of novel pyrrolidin-2-one derivatives has potential as a promising candidate for addressing diseases associated with cognitive deficits. nih.gov Studies on these derivatives have examined their effects on learning and memory deficits, evaluating biochemical markers related to oxidative stress and cholinergic function. nih.gov These findings suggest a potential for this class of compounds in managing neurodegenerative conditions, although specific studies focusing on the neuroprotective effects of this compound are needed to confirm its individual activity.
Anticonvulsant Properties and Seizure Modulation
The pyrrolidin-2-one chemical scaffold is a core structure in several compounds investigated for anticonvulsant properties. nih.gov Research into novel pyrrolidin-2-one derivatives has been conducted to assess their ability to reduce susceptibility to seizures, with studies utilizing established models such as the maximal electroshock-induced seizure (MES) and pentetrazole (PTZ)-induced seizure tests. nih.gov The potential mechanisms for the anticonvulsant activity of this class of compounds may be linked to their interaction with serotonergic or α1-adrenergic receptors, or through modulation of GABA-ergic activity. nih.gov While these findings are pertinent to the general class of pyrrolidin-2-one derivatives, specific data quantifying the anticonvulsant efficacy of this compound is not detailed in the available literature.
Below is a table summarizing the findings on the general class of Pyrrolidin-2-one derivatives.
| Biological Activity | Research Focus | Investigated Models | Potential Mechanisms of Action |
| Neuroprotection | Amelioration of cognitive deficits | Scopolamine-induced cognitive impairment in mice | Reduction of oxidative stress, modulation of acetylcholinesterase activity |
| Anticonvulsant Activity | Reduction of seizure susceptibility | Maximal electroshock (MES) and pentetrazole (PTZ)-induced seizures in mice | Interaction with 5-HT1A and α1-adrenergic receptors, GABA-ergic activity |
Spinal Muscular Atrophy (SMA) Related Protein Modulation (e.g., SMN Protein)
There is no available information in scientific literature to suggest that this compound has been studied for its potential to modulate proteins related to Spinal Muscular Atrophy (SMA), such as the Survival of Motor Neuron (SMN) protein. Research on SMA therapeutics focuses on mechanisms like gene replacement and modulation of SMN2 gene splicing, but this specific compound is not mentioned in connection with these efforts. nmdpharma.comnih.govmda.org
Antiviral Properties (e.g., Anti-Human Immunodeficiency Virus Activity)
No studies were identified that evaluated this compound for antiviral properties, including activity against the Human Immunodeficiency Virus (HIV). While other complex pyrrolidine derivatives have been investigated as potential HIV-1 inhibitors, data for the specified compound is not present in the reviewed literature. researchgate.netmdpi.com
Antimicrobial Spectrum and Potency
The antimicrobial profile of this compound has not been characterized in the available research. Although various pyrrolidine-containing molecules have been synthesized and tested for antibacterial and antifungal effects, specific data detailing the spectrum of activity or potency (e.g., Minimum Inhibitory Concentration values) for this compound could not be found. researchgate.netnih.govnih.gov
Coagulation Pathway Modulation (e.g., Factor Xa Inhibition)
There is no evidence to suggest that this compound has been investigated as a modulator of the coagulation pathway or as an inhibitor of specific clotting factors, such as Factor Xa. The field of anticoagulation research is extensive, but this particular compound does not appear in studies related to hemostasis or thrombosis. nih.govopenanesthesia.orgnih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Systematic Exploration of Substituent Effects on Biological Potency and Selectivity
No studies were found that systematically explored the effects of modifying the isopropoxy group or the phenyl ring on the biological potency and selectivity of 1-(4-Isopropoxyphenyl)pyrrolidin-2-one. Research on other pyrrolidinone derivatives suggests that alterations to the N-aryl substituent can significantly influence activity, but direct evidence for this specific compound is lacking.
Identification of Key Pharmacophoric Features for Target Binding
Without knowledge of the biological target(s) of this compound, the identification of its key pharmacophoric features is not possible. Pharmacophore models are typically developed based on a series of active compounds and their interaction with a known receptor, information that is not available for this molecule.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
The development of a robust QSAR model requires a dataset of structurally related compounds with corresponding biological activity data. No such dataset or any QSAR studies involving this compound could be located.
Conformational Analysis and Stereochemical Impact on Biological Activity
The pyrrolidinone ring can adopt various conformations, and the stereochemistry of any substituents can be crucial for biological activity. However, no conformational analysis or studies on the stereochemical impact for this compound have been published.
Influence of Structural Modifications on Preclinical ADME Parameters (e.g., Microsomal Stability, Cell Permeability)
Information regarding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is not available. Studies on how structural modifications would affect crucial preclinical parameters such as microsomal stability and cell permeability have not been conducted or reported.
Mechanistic Investigations of Biological Action
Elucidation of Intracellular Signaling Pathway Modulation
The interaction of a compound with a biological system often triggers a cascade of intracellular signaling events. For derivatives of pyrrolidine (B122466), which have been investigated for anti-inflammatory effects, a key area of interest is their potential modulation of pathways such as the Toll-like receptor (TLR) signaling pathways. For instance, a structurally related compound, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine, was found to suppress TLR signaling pathways by inhibiting the activation of nuclear factor-κB (NF-κB) and interferon regulatory factor 3 (IRF3). This inhibitory action extended to the downstream expression of inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
While these findings for a related molecule are suggestive, specific studies elucidating which intracellular signaling pathways are modulated by 1-(4-Isopropoxyphenyl)pyrrolidin-2-one are not currently available. A thorough investigation would involve treating relevant cell lines with the compound and subsequently measuring the activity of key signaling proteins and transcription factors to map its precise effects.
Detailed Analysis of Protein-Ligand Interactions (e.g., Binding Affinity, Specificity)
Understanding the direct molecular targets of a compound is fundamental to deciphering its mechanism of action. This involves identifying the proteins to which the compound binds and quantifying the affinity and specificity of these interactions. For some pyrrolidine derivatives, in silico docking studies have been employed to predict their binding to enzymes like COX-1 and COX-2, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Such computational approaches can provide insights into potential protein-ligand interactions.
However, for this compound, there is a lack of published data from experimental techniques such as radioligand binding assays, surface plasmon resonance, or isothermal titration calorimetry that would provide quantitative measures of binding affinity (e.g., Kd or IC50 values) and specificity for any particular protein target.
Impact on Gene Expression and Transcriptional Regulation
The biological effects of a compound are often mediated through changes in gene expression. Following the modulation of signaling pathways and protein activity, a compound can lead to altered transcription of a host of genes. Comprehensive analysis of these changes is typically achieved through techniques like microarray analysis or RNA sequencing (RNA-seq).
Currently, there are no publicly available studies that have profiled the genome-wide transcriptional changes induced by this compound. Such an investigation would be crucial to identify the genes and genetic pathways that are significantly up- or down-regulated upon treatment with the compound, providing a broader understanding of its cellular impact.
Analysis of Cellular Phenotypic Responses and Identification of Relevant Biomarkers
Furthermore, the identification of biomarkers—measurable indicators of a biological state—is essential for monitoring the response to a compound. These can be specific proteins, genes, or metabolites whose levels change in a predictable way upon exposure to the substance. For this compound, research identifying specific cellular phenotypic responses and associated biomarkers has not been reported. Future studies would need to assess a range of cellular functions in the presence of the compound to characterize its phenotypic effects and to identify reliable biomarkers of its activity.
Computational Chemistry and Molecular Modeling Approaches
Ligand-Based Drug Design (LBDD) Strategies
In the absence of a known three-dimensional structure of a biological target, ligand-based drug design (LBDD) strategies are employed to understand the relationship between a molecule's structure and its activity. For 1-(4-Isopropoxyphenyl)pyrrolidin-2-one, LBDD approaches such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling would be instrumental.
A 3D-QSAR model, for instance, could be developed using a series of pyrrolidinone analogs with known biological activities. researchgate.netnih.gov This model would correlate the physicochemical properties (steric, electronic, hydrophobic) of the compounds with their activity, providing insights into which features of the this compound structure are critical for its biological effect. Contour maps generated from such models could indicate regions where modifications to the isopropoxyphenyl or pyrrolidinone moieties might enhance or diminish activity. nih.gov Pharmacophore modeling would identify the essential steric and electronic features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, that are required for binding to a specific target. This information is crucial for designing new analogs with improved potency and selectivity.
Structure-Based Drug Design (SBDD) Techniques
When the 3D structure of a biological target is available, structure-based drug design (SBDD) provides a direct approach to understanding and optimizing ligand-target interactions. This methodology is critical for rational drug design, allowing for the visualization and analysis of how a compound like this compound fits into the binding site of a protein.
Molecular Docking and Scoring Methodologies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. mdpi.com For this compound, docking studies would involve placing the molecule into the active site of a target protein to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. nih.gov
The results of docking are quantified using scoring functions, which estimate the binding energy. For example, in studies of related pyrrolidin-2-one derivatives targeting acetylcholinesterase, docking scores have been shown to correlate with inhibitory activity, with more negative scores indicating stronger binding. researchgate.net A hypothetical docking study of this compound could yield results similar to those observed for analogs, highlighting interactions between the isopropoxy group and hydrophobic pockets or hydrogen bonding involving the lactam oxygen.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|
| Analog 1 (14a) | -18.59 | TYR72, TRP286, TYR337 |
| Analog 2 (14d) | -18.05 | TYR72, ASP74, TRP286 |
| Donepezil (Reference) | -17.25 | SER293, PHE295, TRP286 |
Data based on findings for similar compounds targeting acetylcholinesterase. researchgate.net
Molecular Dynamics Simulations for Conformational Sampling and Binding Site Analysis
To assess the stability of the docked complex and explore its dynamic behavior, molecular dynamics (MD) simulations are performed. nih.govarabjchem.org An MD simulation of the this compound-protein complex would track the movements of atoms over time, providing insights into the stability of key interactions and the flexibility of the binding site. mdpi.com
Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. Stable RMSD values over the simulation time, typically on the nanosecond scale, suggest a stable binding mode. nih.govarabjchem.org
| Parameter | Purpose |
|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions, indicating the stability of the protein-ligand complex over time. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues, identifying flexible or rigid regions of the protein upon ligand binding. |
| Radius of Gyration (Rg) | Indicates the compactness of the protein structure during the simulation. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein, highlighting crucial interactions. |
Free Energy Perturbation and MM/GBSA Calculations for Binding Affinity Prediction
While docking provides a rapid estimation of binding affinity, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Free Energy Perturbation (FEP) offer more accurate calculations of binding free energy. nih.govresearchgate.net These methods are computationally more intensive as they typically rely on ensembles of structures generated from MD simulations. nih.gov
| Energy Component | Value (kcal/mol) |
|---|---|
| Van der Waals Energy | -45.5 |
| Electrostatic Energy | -20.1 |
| Polar Solvation Energy | 35.8 |
| Nonpolar Solvation Energy (SASA) | -4.7 |
| Total Binding Free Energy (ΔGbind) | -34.5 |
Virtual Screening and Chemical Space Exploration for Novel Analogs
Virtual screening (VS) is a computational strategy used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.net Both ligand-based and structure-based approaches can be used to explore the chemical space around this compound to discover novel analogs with potentially improved properties.
A common VS workflow involves a hierarchical filtering process. mdpi.com Initially, a large compound database can be filtered based on 2D similarity to the parent compound or by using a pharmacophore model derived from it. mdpi.commdpi.com The resulting subset of molecules can then be subjected to more rigorous structure-based methods like molecular docking. nih.gov Hits from the docking stage can be further refined and ranked using MM/GBSA calculations to reduce the number of false positives before selecting candidates for experimental testing. mdpi.com
Predictive Modeling for Absorption, Distribution, Metabolism (excluding human), and Excretion (ADME) Attributes
Early prediction of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to avoid late-stage drug development failures. nih.govnih.gov In silico models, based on a compound's structural features, are widely used to predict these pharmacokinetic properties. scispace.comresearchgate.net
For this compound, various computational tools can predict key ADME parameters. Models predict properties like intestinal absorption, blood-brain barrier (BBB) permeability, interaction with cytochrome P450 (CYP) enzymes, and plasma protein binding. nih.govmdpi.com Studies on structurally similar pyrrolidine (B122466) derivatives have predicted favorable properties such as good oral absorption and the ability to penetrate the central nervous system. researchgate.netnih.gov Such predictions are valuable for prioritizing compounds and guiding chemical modifications to optimize their pharmacokinetic profiles.
| ADME Property | Predicted Outcome | Implication |
|---|---|---|
| Human Intestinal Absorption | High | Good potential for oral bioavailability. mdpi.com |
| Blood-Brain Barrier (BBB) Permeability | Likely Permeable | Potential for activity in the central nervous system. researchgate.net |
| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions involving this enzyme. nih.gov |
| P-glycoprotein (P-gp) Substrate | Predicted No | Less susceptible to efflux from target cells. mdpi.com |
| Ames Toxicity | Predicted Non-toxic | Lower likelihood of mutagenicity. nih.gov |
Based on a comprehensive search of publicly available scientific literature, there is no specific preclinical pharmacological data for the compound This compound that aligns with the detailed outline requested.
The search for in vitro efficacy data (such as IC50 or AC50 values), selectivity profiling, in vivo efficacy studies in animal models (including xenograft or seizure models), and pharmacodynamic biomarker assessments for this particular compound did not yield any relevant research findings.
Therefore, it is not possible to generate the requested article with the specified content and structure.
Preclinical Pharmacological Evaluation Non Human in Vitro and in Vivo Models
Pharmacokinetic (PK) Profiling in Preclinical Species
Absorption and Distribution Characteristics
Information regarding the absorption and distribution characteristics of 1-(4-Isopropoxyphenyl)pyrrolidin-2-one in preclinical species is not available in the public domain. Studies detailing parameters such as the rate and extent of absorption, plasma protein binding, and tissue distribution following administration in animal models have not been identified.
Determination of Exposure and Half-Life in Animal Models
Specific data on the pharmacokinetic parameters of this compound, such as maximum plasma concentration (Cmax), area under the curve (AUC), and elimination half-life (t½) in any animal models, are not documented in the available literature. Consequently, data tables for these metrics cannot be generated.
Metabolic Pathways and Biotransformation Preclinical Focus
Identification of Major Metabolites via In Vitro and In Vivo Preclinical Studies
While specific preclinical studies on the metabolism of 1-(4-Isopropoxyphenyl)pyrrolidin-2-one are not extensively detailed in the available literature, the metabolic fate of structurally related pyrrolidinone compounds has been investigated, providing a basis for predicting its primary metabolites. For other pyrrolidinone derivatives, common metabolic transformations include hydroxylation of the pyrrolidine (B122466) ring, oxidative C-N cleavage, and hydroxylation of the phenyl ring, which may be followed by conjugation reactions like sulfation. nih.gov
For instance, studies on N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DMPPA) revealed several metabolites formed through hydroxylation at various positions on both the pyrrolidinone and dimethylphenyl rings. nih.gov Another common pathway for pyrrolidine-containing compounds is lactam formation, leading to 2-ketopyrrolidinyl metabolites. nih.gov Based on these precedents, the anticipated major metabolites of this compound are detailed in the table below.
Table 1: Predicted Major Metabolites of this compound
| Metabolite | Metabolic Reaction | Description |
|---|---|---|
| Hydroxylated Pyrrolidinone Metabolites | Phase I: Oxidation | Introduction of a hydroxyl group onto the pyrrolidinone ring, a common pathway for pyrrolidinone-containing compounds. nih.gov |
| Hydroxylated Phenyl Metabolites | Phase I: Oxidation | Addition of a hydroxyl group to the isopropoxyphenyl ring. |
| O-dealkylated Metabolite | Phase I: O-dealkylation | Removal of the isopropyl group from the isopropoxyphenyl moiety, resulting in a phenol. |
| Pyrrolidinone Ring-Opened Metabolites | Phase I: Hydrolysis/Oxidation | Cleavage of the lactam ring, which has been observed with other pyrrolidine-based substances. mdpi.com |
Characterization of Enzymes Involved in Biotransformation (e.g., Cytochrome P450 Enzymes)
The cytochrome P450 (CYP) enzyme system, a superfamily of heme-containing monooxygenases, is the primary catalyst for Phase I metabolic reactions of a vast array of xenobiotics. mdpi.comresearchgate.net These enzymes are predominantly located in the liver and are responsible for the oxidative metabolism of many drugs. nih.govnih.gov For compounds containing a pyrrolidine ring, CYP-mediated oxidation is a key step in their biotransformation.
While the specific CYP isoforms responsible for the metabolism of this compound have not been explicitly identified, it is highly probable that members of the CYP1, CYP2, and CYP3 families are involved, as they are responsible for the metabolism of a wide range of pharmaceuticals. nih.gov For example, CYP1A2, CYP2D6, and CYP3A4 are known to metabolize numerous compounds and are frequently implicated in drug-drug interactions. mdpi.comnih.gov The involvement of these enzymes would likely lead to the formation of hydroxylated metabolites on either the pyrrolidine or the phenyl ring structures of the parent compound. mdpi.com
The general mechanism of CYP enzymes involves the binding of the substrate to the active site at the heme group, followed by electron transfer and the binding of molecular oxygen. This leads to the formation of a highly reactive oxygen species that hydroxylates the substrate, rendering it more polar and susceptible to Phase II conjugation reactions. nih.gov
Comparison of Metabolic Profiles with Related Pyrrolidinone Compounds
The metabolic profile of this compound can be anticipated by comparing it with other researched pyrrolidinone-containing compounds. A common theme in the metabolism of these molecules is the susceptibility of the pyrrolidine ring to oxidation.
For example, the metabolism of α-pyrrolidinopentiothiophenone (α-PVT) in human hepatocytes leads to metabolites formed by hydroxylation on the pyrrolidine moiety and the alkyl chain, as well as the formation of a 2-ketopyrrolidinyl metabolite. nih.gov Similarly, N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide undergoes significant metabolism, with primary pathways being hydroxylation of the pyrrolidinone ring and the phenyl ring. nih.gov For some pyrrolidinophenones, major metabolic pathways include the reduction of the β-keto moiety and oxidation at the 2"-position of the pyrrolidine ring. researchgate.net
The table below provides a comparative overview of the metabolic pathways.
Table 2: Comparison of Metabolic Pathways of Pyrrolidinone Compounds
| Compound | Primary Metabolic Pathways | Key Metabolites |
|---|---|---|
| This compound (Predicted) | - Hydroxylation of pyrrolidinone ring- Hydroxylation of phenyl ring- O-dealkylation | Hydroxylated derivatives, O-dealkylated phenol, and subsequent conjugates. |
| N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DMPPA) | - Hydroxylation of pyrrolidinone ring- Hydroxylation of dimethylphenyl ring- Oxidative C-N cleavage nih.gov | Hydroxylated pyrrolidinone and phenyl metabolites, ring-opened products, and sulfate (B86663) conjugates. nih.gov |
| α-Pyrrolidinopentiothiophenone (α-PVT) | - Hydroxylation of pyrrolidine moiety- Hydroxylation of alkyl chain- Lactam formation nih.gov | Hydroxylated derivatives, 2-ketopyrrolidinyl metabolite. nih.gov |
| α-Pyrrolidinovalerophenone (α-PVP) | - Reduction of β-keto group- Oxidation of pyrrolidine ring researchgate.net | 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-ol, α-(2"-oxo-pyrrolidino)valerophenone. researchgate.net |
This comparative analysis suggests that this compound is likely to undergo extensive Phase I metabolism, primarily through oxidative pathways targeting both the pyrrolidinone and the isopropoxyphenyl moieties, consistent with the metabolic fate of other compounds within this chemical class.
Future Directions and Therapeutic Potential
Exploration of Uncharted Biological Targets and Therapeutic Areas
The pyrrolidine (B122466) scaffold is known for its diverse pharmacological activities, suggesting that 1-(4-Isopropoxyphenyl)pyrrolidin-2-one could hold potential in several therapeutic areas yet to be explored for this specific molecule. nih.govnih.gov The structural motifs present in this compound—the pyrrolidin-2-one core and the isopropoxyphenyl group—provide a basis for investigating its interaction with various enzymes, receptors, and signaling pathways.
Potential Therapeutic Areas for Investigation:
Oncology: Numerous pyrrolidine derivatives have demonstrated significant anticancer activity. nih.gov Future studies could investigate the cytostatic or cytotoxic effects of this compound against a panel of cancer cell lines. Mechanistic studies could then elucidate its potential to interfere with cancer cell proliferation, survival, or metastasis.
Neurodegenerative Diseases: The pyrrolidin-2-one nucleus is a core component of the racetam class of nootropic drugs, which have been studied for their cognitive-enhancing effects. This suggests a potential avenue for investigating this compound for activity related to neuroprotection, memory, and learning.
Infectious Diseases: The pyrrolidine ring is present in various natural and synthetic compounds with antimicrobial and antiviral properties. nih.govnih.gov Screening this compound against a range of bacterial and viral pathogens could uncover novel anti-infective activities.
Inflammatory Conditions: Certain pyrrolidinone derivatives have been shown to possess anti-inflammatory properties. mdpi.com Investigating the ability of this compound to modulate inflammatory pathways, such as cyclooxygenase (COX) or lipoxygenase (LOX) enzyme activity, could lead to new treatments for inflammatory disorders. mdpi.com
Development of Combination Therapy Strategies
Combination therapy, the use of multiple therapeutic agents, is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. mdpi.com Should this compound demonstrate biological activity, exploring its use in combination with existing drugs could offer synergistic effects, overcome drug resistance, or reduce treatment-related toxicity.
Potential Combination Approaches:
With Chemotherapeutic Agents: If found to have anticancer properties, combining this compound with standard chemotherapeutic drugs could enhance their efficacy. For instance, it could potentially be used to sensitize resistant cancer cells to conventional treatments.
With Anti-inflammatory Drugs: In the context of inflammatory diseases, combining this compound with non-steroidal anti-inflammatory drugs (NSAIDs) or other anti-inflammatory agents could allow for lower doses of each drug, potentially reducing side effects while achieving a greater therapeutic effect.
Rational Design and Synthesis of Next-Generation Analogs with Enhanced Profiles
The structure of this compound provides a versatile template for the rational design and synthesis of new analogs with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the modification of the parent molecule to optimize its biological activity. nih.govnih.gov
Strategies for Analog Development:
Modification of the Phenyl Ring: The isopropoxyphenyl group offers several positions for substitution. Introducing various functional groups (e.g., halogens, nitro groups, or alkyl chains) could significantly alter the compound's electronic and steric properties, influencing its binding to biological targets.
Alterations to the Pyrrolidin-2-one Core: The lactam ring itself can be modified. For example, introducing substituents at different positions on the ring could impact the molecule's conformation and, consequently, its biological activity.
Stereochemical Considerations: The pyrrolidin-2-one ring may contain chiral centers, and the biological activity of different stereoisomers can vary significantly. nih.gov The synthesis and evaluation of individual enantiomers of this compound and its derivatives would be a critical step in developing more potent and selective therapeutic agents.
Below is an illustrative table of how SAR data for a series of hypothetical analogs could be presented:
| Compound | R1 | R2 | IC50 (µM) |
| This compound | H | H | >100 |
| Analog A | Cl | H | 50 |
| Analog B | H | CH3 | 75 |
| Analog C | Cl | CH3 | 25 |
This table is for illustrative purposes only and does not represent actual experimental data.
Further research into the synthesis and biological evaluation of novel derivatives will be essential to fully realize the therapeutic potential of this chemical scaffold. nih.govresearchgate.net
Q & A
Q. What are the optimal synthetic routes for 1-(4-Isopropoxyphenyl)pyrrolidin-2-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, substituting 2-pyrrolidinone with 4-isopropoxy halobenzenes (e.g., bromo- or iodo-derivatives) under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound. Reaction temperature (80–120°C) and solvent polarity significantly affect yield. For halogenated analogs, iodine-mediated coupling (e.g., Ullmann-type reactions) achieves higher yields (~85%) compared to bromine-based routes (~59%) due to better leaving-group efficiency .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of HPLC (C18 column, acetonitrile/water gradient) and LC-MS to assess purity (>98%). Structural confirmation requires - and -NMR to verify key signals: the pyrrolidinone carbonyl (~175–180 ppm in ), aromatic protons (δ 6.8–7.2 ppm in ), and isopropoxy group (δ 1.2–1.4 ppm for CH₃, δ 4.5–4.7 ppm for OCH). FTIR should confirm C=O (1680–1720 cm⁻¹) and ether C-O (1100–1250 cm⁻¹) stretches .
Q. What analytical techniques are recommended for detecting byproducts in synthetic batches?
- Methodological Answer : High-resolution mass spectrometry (HRMS) identifies low-abundance byproducts (e.g., incomplete substitution products or dimerization artifacts). For example, a byproduct with m/z = [M+H]⁺ + 16 may indicate hydroxylation at the phenyl ring. GC-MS with derivatization (e.g., silylation) detects volatile impurities, while -NMR is critical if fluorinated intermediates are used .
Advanced Research Questions
Q. How do steric and electronic factors influence regioselectivity in functionalizing the pyrrolidinone ring?
- Methodological Answer : Substituents on the phenyl ring (e.g., isopropoxy vs. fluorine) alter electron density, directing electrophilic attacks. For instance, electron-withdrawing groups (e.g., -F) deactivate the para position, favoring meta substitution in subsequent reactions. Steric hindrance from the isopropoxy group limits functionalization at the ortho position. Computational studies (DFT, B3LYP/6-31G*) predict reaction sites by mapping electrostatic potential surfaces .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., receptor affinity vs. cytotoxicity)?
- Methodological Answer : Use orthogonal assays to confirm target engagement. For example, if a compound shows high α1-adrenergic receptor affinity but cytotoxicity in cell lines, perform:
Q. How can copper-catalyzed hydrothiolation be adapted to introduce thioether groups into this compound?
- Methodological Answer : Use CuI (10 mol%) with 1,10-phenanthroline as a ligand in DCM at 25°C. React with thiols (e.g., benzyl mercaptan) to form regio- and stereoselective thioether adducts at the α-position of the pyrrolidinone. Monitor reaction progress via TLC (silica, ethyl acetate/hexane). Isolate products via flash chromatography (85% yield). Confirm regiochemistry via NOESY (nuclear Overhauser effect between thioether protons and pyrrolidinone CH₂) .
Q. What computational tools predict metabolic stability of this compound derivatives?
- Methodological Answer : Combine in silico tools:
- SwissADME : Predicts CYP450 metabolism (e.g., CYP3A4-mediated oxidation of isopropoxy group).
- Molnpace : Simulates phase II conjugation (glucuronidation at the pyrrolidinone nitrogen).
Validate with in vitro microsomal assays (human liver microsomes, NADPH regeneration system) to quantify intrinsic clearance (CL₋int). Adjust logP (<3) via substituent modification to enhance metabolic stability .
Data Contradiction Analysis
Q. Why do synthetic yields vary between halogenated aryl precursors (e.g., bromo vs. iodo)?
- Methodological Answer : Iodoarenes (e.g., 4-iodophenol) undergo faster oxidative addition in metal-catalyzed reactions (e.g., Pd-mediated coupling) compared to bromo analogs, improving yields. However, steric hindrance from the isopropoxy group can reduce reactivity in SNAr reactions. Kinetic studies (monitoring via -NMR) show 2x faster reaction rates for iodo derivatives. Use additives like TBAB (tetrabutylammonium bromide) to stabilize transition states in bromo-substituted routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
